(Asp)2-Rhodamine 110: A Comprehensive Technical Guide to its Principle of Action in Caspase Activity Assessment
(Asp)2-Rhodamine 110: A Comprehensive Technical Guide to its Principle of Action in Caspase Activity Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Asp)2-Rhodamine 110, also known as D2R, is a highly sensitive fluorogenic substrate utilized for the detection of caspase activity, a key event in the execution phase of apoptosis. This bisamide derivative of rhodamine 110 serves as a powerful tool in apoptosis research and for the high-throughput screening of caspase inhibitors. Its principle of action relies on the enzymatic cleavage of aspartic acid residues by caspases, leading to a substantial increase in fluorescence. This guide provides an in-depth exploration of the core principles of (Asp)2-Rhodamine 110, detailed experimental protocols, and visualizations of the associated biochemical pathways and workflows.
Core Principle of Action
The fundamental principle behind (Asp)2-Rhodamine 110 lies in its transformation from a non-fluorescent to a highly fluorescent state upon interaction with active caspases. The substrate consists of two aspartic acid residues linked to the amino groups of a rhodamine 110 molecule.[1] This bis-aspartyl configuration effectively quenches the inherent fluorescence of the rhodamine 110 core.
Caspases, a family of cysteine-aspartic proteases, recognize and cleave peptide substrates after an aspartic acid residue.[2] The activation of (Asp)2-Rhodamine 110 is a two-step process:
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Initial Cleavage: An active caspase cleaves one of the aspartic acid residues from the rhodamine 110 backbone. This initial cleavage event results in the formation of a mono-aspartyl-rhodamine 110 intermediate, which is fluorescent.[3][4]
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Secondary Cleavage: The second aspartic acid residue is subsequently cleaved by a caspase, releasing the free rhodamine 110 molecule.[3][4] Free rhodamine 110 exhibits a significantly higher quantum yield of fluorescence compared to the mono-aspartyl intermediate.
This sequential cleavage mechanism leads to a substantial amplification of the fluorescent signal, providing a sensitive readout of caspase activity. While (Asp)2-Rhodamine 110 is a general caspase substrate, derivatives incorporating specific caspase recognition sequences, such as the DEVD (Asp-Glu-Val-Asp) tetrapeptide for caspase-3 and -7, offer enhanced specificity.[5][6]
Data Presentation
Spectral Properties
The utility of (Asp)2-Rhodamine 110 as a fluorogenic substrate is defined by the distinct spectral properties of its different forms.
| Compound | State | Excitation Max (nm) | Emission Max (nm) | Relative Fluorescence |
| (Asp)2-Rhodamine 110 | Non-fluorescent | - | - | Negligible |
| Mono-aspartyl-Rhodamine 110 | Fluorescent | ~496 | ~520 | Moderate |
| Rhodamine 110 | Highly Fluorescent | 496 | 520 | High[5][7] |
Substrate Specificity
While (Asp)2-Rhodamine 110 is a substrate for multiple caspases, its efficiency can vary. For more specific detection of executioner caspases, substrates like (Z-DEVD)2-R110 are often preferred.
| Caspase | Recognition Sequence | (Asp)2-Rhodamine 110 Cleavage |
| Caspase-1 | (W/Y)EHD | Yes |
| Caspase-3 | DEVD | Yes (High Efficiency)[8] |
| Caspase-7 | DEVD | Yes (High Efficiency)[8] |
| Caspase-8 | (L/I)ETD | Yes |
| Caspase-9 | LEHD | Yes |
Experimental Protocols
The following is a generalized protocol for the in vitro measurement of caspase-3 activity in cell lysates using a rhodamine 110-based substrate. This protocol can be adapted for (Asp)2-Rhodamine 110.
Reagent Preparation
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Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, and 10% glycerol. Store at 4°C.
-
Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, and 10% glycerol. Store at 4°C.
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DTT Solution: 1 M Dithiothreitol in water. Store at -20°C. Add to Assay Buffer immediately before use to a final concentration of 10 mM.
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(Asp)2-Rhodamine 110 Stock Solution: Dissolve the lyophilized powder in DMSO to a concentration of 10 mM. Store at -20°C, protected from light.[1]
-
Rhodamine 110 Standard: Prepare a stock solution of Rhodamine 110 in DMSO. This will be used to generate a standard curve to quantify the amount of released fluorophore.
Cell Lysis
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Induce apoptosis in your cell line of interest using a known stimulus. A negative control of untreated cells should be processed in parallel.
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Harvest cells by centrifugation at 500 x g for 5 minutes.
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Wash the cell pellet with ice-cold PBS.
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Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 100 µL per 1-5 x 10^6 cells).
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Incubate on ice for 15-20 minutes.
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Centrifuge at 16,000 x g for 15 minutes at 4°C.
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Transfer the supernatant (cell lysate) to a fresh, pre-chilled tube. The protein concentration of the lysate should be determined using a standard protein assay.
Caspase Activity Assay
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In a 96-well black microplate, add 50 µL of cell lysate (containing 50-100 µg of total protein) to each well.
-
Prepare a blank well containing 50 µL of Lysis Buffer.
-
Prepare a positive control using a known concentration of recombinant active caspase-3.
-
Prepare a negative control using lysate from untreated cells.
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Dilute the (Asp)2-Rhodamine 110 stock solution in Assay Buffer (containing 10 mM DTT) to a final working concentration of 50 µM.
-
Add 50 µL of the diluted (Asp)2-Rhodamine 110 solution to each well to initiate the reaction.
-
Incubate the plate at 37°C, protected from light.
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Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) using a fluorescence microplate reader with excitation at ~496 nm and emission at ~520 nm.
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The rate of increase in fluorescence is proportional to the caspase activity in the sample.
Data Analysis
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Subtract the fluorescence of the blank from all readings.
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Plot the fluorescence intensity versus time. The slope of the linear portion of the curve represents the reaction rate.
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A standard curve can be generated using known concentrations of free Rhodamine 110 to convert the fluorescence readings into the amount of product formed.
Mandatory Visualization
Caption: Enzymatic activation of (Asp)2-Rhodamine 110 by active caspases.
Caption: Experimental workflow for a caspase activity assay.
Caption: Role of (Asp)2-Rhodamine 110 in the apoptosis signaling cascade.
References
- 1. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 2. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. takarabio.com [takarabio.com]
- 4. biotium.com [biotium.com]
- 5. researchgate.net [researchgate.net]
- 6. genecopoeia.com [genecopoeia.com]
- 7. Rhodamine 110-linked amino acids and peptides as substrates to measure caspase activity upon apoptosis induction in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.novusbio.com [resources.novusbio.com]
